![molecular formula C14H10O3 B10839827 1,5-Dihydroxyanthrone](/img/structure/B10839827.png)
1,5-Dihydroxyanthrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dihydroxy-10H-anthracen-9-one can be synthesized through several methods. One common synthetic route involves the hydroxylation of anthraquinone derivatives. For instance, the hydroxylation of 1,5-dichloroanthraquinone using sodium hydroxide can yield 1,5-dihydroxy-10H-anthracen-9-one . The reaction typically requires elevated temperatures and a suitable solvent, such as ethanol or water .
Industrial Production Methods
In industrial settings, the production of 1,5-dihydroxy-10H-anthracen-9-one often involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques . The compound is then isolated through crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dihydroxy-10H-anthracen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Ethers and esters
Wissenschaftliche Forschungsanwendungen
1,5-Dihydroxy-10H-anthracen-9-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,5-dihydroxy-10H-anthracen-9-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as lipoxygenases, which are involved in inflammatory processes.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, contributing to its potential therapeutic effects.
Cellular Effects: The compound has been shown to inhibit the growth of certain cell lines, making it a potential candidate for cancer research.
Vergleich Mit ähnlichen Verbindungen
1,5-Dihydroxy-10H-anthracen-9-one can be compared with other similar compounds in the anthraquinone family:
1,8-Dihydroxy-10H-anthracen-9-one:
1,3-Dihydroxy-10H-anthracen-9-one: This compound has applications in dye synthesis and exhibits similar chemical reactivity.
Uniqueness
1,5-Dihydroxy-10H-anthracen-9-one is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other anthraquinones .
Eigenschaften
Molekularformel |
C14H10O3 |
---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
1,5-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H10O3/c15-11-5-2-4-9-10(11)7-8-3-1-6-12(16)13(8)14(9)17/h1-6,15-16H,7H2 |
InChI-Schlüssel |
MYYRAEQRSBLQQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC=C2)O)C(=O)C3=C1C(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.